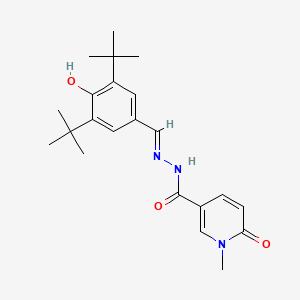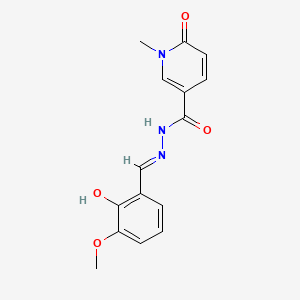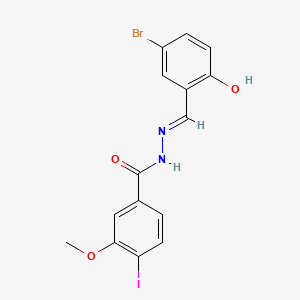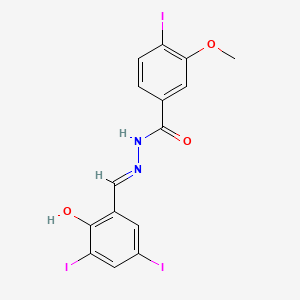![molecular formula C12H11BrN4O2 B1189834 4-BROMO-N'-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B1189834.png)
4-BROMO-N'-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
The synthesis of 4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromo-1H-pyrazole-5-carbohydrazide and 2-hydroxy-5-methylbenzaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is heated for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group and the pyrazole ring play crucial roles in the binding interactions with the target molecules. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with additional bromine atoms, which may affect its reactivity and biological activity.
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound contains a triazole ring and a sulfanyl group, which may impart different chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN4O2 |
|---|---|
Molecular Weight |
323.15g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11BrN4O2/c1-7-2-3-10(18)8(4-7)5-14-17-12(19)11-9(13)6-15-16-11/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-5+ |
InChI Key |
RVNCSNANHTUCQA-LHHJGKSTSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=C(C=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/new.no-structure.jpg)
![(2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B1189759.png)
![Butyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B1189761.png)

![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile](/img/structure/B1189768.png)
![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1189770.png)
